Masitinib's neuroprotective effect is primarily achieved by targeting cells of the innate immune system within the nervous system, leading to reduced neuroinflammation and direct neuroprotection [1].
The following diagram illustrates the proposed signaling pathways and mechanisms through which this compound exerts its neuroprotective effects.
This compound has been evaluated in numerous preclinical models and clinical trials, providing evidence for its proposed mechanism.
The following table summarizes the functional outcomes observed in these studies.
| Disease Model / Trial | Key Functional Outcome |
|---|---|
| ALS (SOD1G93A rat) [3] | 40% prolongation of post-paralysis survival |
| ALS (Phase 2/3 trial) [6] | 27% slower functional decline (ALSFRS-R) at 48 weeks |
| Alzheimer's (sAD mouse) [5] | Improved learning, memory, and reduced anxiety-like behaviors |
| MS (EAE mouse) [4] | Limited NfL rise (neuroprotection) and improved grip strength |
This compound represents a promising approach for treating neurodegenerative diseases by targeting neuroinflammation. A confirmatory Phase 3 study (AB23005) in ALS, approved by European authorities and the FDA, is planned to enroll 408 patients to validate earlier findings [6]. Future research should continue to elucidate its precise mechanisms and explore its potential across a broader range of neurological conditions.
Masitinib is an oral tyrosine kinase inhibitor that crosses the blood-brain barrier to exert its effects [1] [2]. Its neuroprotective action does not target neurons directly but rather modulates the neuroimmune environment. The primary mechanistic targets are:
The following diagram illustrates how these mechanisms converge to produce a neuroprotective effect.
The following tables summarize key preclinical findings that demonstrate this compound's neuroprotective efficacy across different disease models.
Table 1: Evidence from In Vivo Models of ALS
| Animal Model | Key Experimental Findings | Implicated Mechanism |
|---|---|---|
| Transgenic SOD1G93A rats (post-paralysis stage) | Slowed disease progression, reduced motor function deterioration, and extended survival [1]. | Inhibition of neuroinflammation in CNS and PNS; reduced microglial activation [1]. |
| Transgenic SOD1G93A mice | Decreased macrophage infiltration in spinal cord and peripheral nerves; prevented loss of terminal Schwann cells; improved muscle reinnervation [5]. | Targeting of mast cells and microglia [5]. |
Table 2: Evidence from Other Neurological Disease Models
| Disease Model | Key Experimental Findings | Implicated Mechanism |
|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) - a model of MS | Treatment significantly limited the increase in serum Neurofilament Light Chain (NfL), a biomarker of neuronal damage [2]. | Reduction of neuroinflammation and subsequent axonal damage [2]. |
| Ischemic Stroke (animal model) | Showed potential as an effective adjunct therapy in stroke management [6]. | Reduction of neuroinflammation; proposed involvement of mast cells in stroke pathology [6]. |
Recent preclinical evidence provides quantitative, biomarker-based validation of this compound's neuroprotective effect.
The experimental workflow used in this study is outlined below.
The promising preclinical data has paved the way for clinical development, though the path has involved regulatory scrutiny.
The following tables catalog the twenty Phase I and four Phase II metabolites of Masitinib identified in an in vivo rat study, along with their corresponding mass spectrometry data [1].
Table 1: Identified Phase I Metabolites of this compound
| Metabolite ID | Metabolic Reaction | Key Fragmentation / Notes |
|---|---|---|
| M1 | Reduction | |
| M2 | Demethylation | |
| M3, M4 | Hydroxylation | |
| M5, M6 | Oxidative deamination | |
| M7, M8, M9, M10, M11, M12, M13, M14, M15, M16, M17, M18, M19, M20 | Various Oxidations & N-oxide formation | Structures showed high lability to form reactive metabolites [1]. |
Table 2: Identified Phase II Metabolites of this compound
| Metabolite ID | Metabolic Reaction | Conjugation Type |
|---|---|---|
| G1, G2 | Direct conjugation | Glucuronic acid |
| G3, G4 | Conjugation of N-demethyl & oxidative metabolites | Glucuronic acid |
The diagram below outlines the key stages of the in vivo metabolism study for this compound.
Experimental workflow for this compound in vivo metabolite profiling [1].
Masitinib's neuroprotective effect stems from its dual targeting of mast cells and microglia/macrophages within the central and peripheral nervous systems. By selectively inhibiting specific tyrosine kinases, it remodels the neuronal microenvironment, shifting the neuroimmune system from a neurotoxic to a neuroprotective state [1] [2] [3].
The diagram below illustrates this compound's core mechanism for neuroprotection.
This compound's kinase targets, cellular actions, and neuroprotective outcomes.
This compound's mechanism translates into therapeutic benefits across several neurodegenerative conditions, with strong clinical evidence in the following areas.
This compound's efficacy in ALS is supported by its ability to cross the blood-brain barrier and act on both the central and peripheral nervous systems [4] [5] [2].
A phase 2/3 clinical trial demonstrated significant benefits when this compound was combined with riluzole compared to riluzole alone [4].
Table: Efficacy Results from a Phase 2/3 ALS Clinical Trial (48-Week Analysis) [4]
| Efficacy Measure | This compound + Riluzole vs. Placebo + Riluzole |
|---|---|
| Functional Decline (ALSFRS-R) | 27% slowing of deterioration |
| Quality of Life (ALSAQ-40) | 29% slowing of deterioration |
| Respiratory Function (FVC) | 22% slowing of deterioration |
| Disease Progression (Survival) | 25% delay in time to event |
In a phase 3 clinical trial for primary progressive and non-active secondary progressive MS, this compound demonstrated a significant positive impact on disability progression. Treatment with 4.5 mg/kg/day for 96 weeks showed a statistically significant benefit on the Expanded Disability Status Scale compared to placebo. The drug's safety profile was consistent with previous studies [6].
The rationale for using this compound in Alzheimer's involves multiple pathways. It targets Fyn kinase, which is implicated in Aβ signaling and Tau phosphorylation. Concurrently, its inhibition of mast cells and microglia helps control neuroinflammation and may help preserve blood-brain barrier integrity [3].
In the SOD1G93A mutant rat model, oral administration of this compound (30 mg/kg/day) starting after paralysis onset resulted in several key outcomes [5]:
Serum NfL concentration is a recognized biomarker for axonal damage in neurodegenerative diseases. In a mouse model of experimental autoimmune encephalitis, this compound treatment significantly limited neuronal damage, as shown by a reduction in serum NfL levels. This provides direct evidence of its neuroprotective effect at a molecular level [1].
For researchers, understanding the methodologies used to establish this compound's efficacy is crucial.
In Vitro Protocol: Microglia Proliferation and Migration Assay [5]
In Vivo Protocol: Post-Paralysis Survival Trial in SOD1G93A Rats [5]
Table: this compound Profile Summary
| Aspect | Detail |
|---|---|
| Drug Class | Orally administered, selective tyrosine kinase inhibitor [2]. |
| Primary Targets | c-Kit, CSF1R, Lyn, FYN [4] [2]. |
| Key Mechanism | Controls survival, migration, and activity of mast cells and microglia; modulates neuroimmune microenvironment [4] [3]. |
| Safety Profile | Known side effects include gastrointestinal issues, rash, and hematological events; no elevated risk of infection reported in MS trial [6] [2]. |
| Regulatory Status | Orphan drug designation for ALS from FDA and EMA [4]. |
This compound represents a promising approach that targets innate immunity and neuroinflammation. Confirmatory phase 3 studies in ALS and progressive MS are planned or underway to substantiate these findings [4] [6].
Masitinib exerts its effects through the selective inhibition of specific tyrosine kinases, which are crucial for the survival, activation, and proliferation of innate immune cells.
The table below summarizes this compound's key molecular targets and their cellular functions [1] [2]:
| Molecular Target | Cellular Function | Effect of this compound Inhibition |
|---|---|---|
| c-Kit (KIT) | Mast cell survival, migration, and degranulation [2]. | Reduces mast cell count and activation; limits release of proinflammatory and vasoactive mediators [2]. |
| Colony-Stimulating Factor 1 Receptor (CSF1R) | Microglia and macrophage proliferation, differentiation, and survival [1] [2]. | Suppresses microgliosis and neurotoxic polarization; reduces chronic neuroinflammation [1] [2]. |
| LYN, FYN (Src-family kinases) | Signaling in mast cells and microglia; inflammatory mediator release [2]. | Downregulates inflammatory signaling pathways [2]. |
The overall mechanism of action can be visualized as a process where this compound inhibits specific kinases to shift the neuroimmune environment from a neurotoxic to a neuroprotective state.
This dual targeting of mast cells and microglia/macrophages enables this compound to remodel the neuronal microenvironment, thereby limiting neuroinflammation and subsequent neuronal damage [1] [2].
Substantial preclinical data from validated disease models supports this compound's neuroprotective and anti-inflammatory effects.
The EAE model, which replicates features of chronic neuroinflammation like multiple sclerosis, was used to evaluate this compound's neuroprotective efficacy [1]. A key experimental workflow and its outcomes are summarized below.
Key Findings from EAE Model [1]:
In SOD1-G93A transgenic rat and mouse models of ALS, this compound demonstrated significant disease-modifying effects [3] [2]:
This compound's proposed mechanism translates into clinically meaningful benefits, as shown in Phase 2b/3 and Phase 3 trials.
Study AB07002 was a Phase 3, double-blind, placebo-controlled trial in patients with primary progressive or non-active secondary progressive MS. The key outcomes are summarized below [4] [5] [6]:
| Outcome Measure | This compound 4.5 mg/kg/day | Placebo | Treatment Effect (ΔLSM) | P-value |
|---|---|---|---|---|
| Primary Endpoint: Mean EDSS Change (W12-W96) | +0.001 | +0.098 | -0.097 | 0.0256 |
| Relative Risk Reduction: First Disability Progression | 42% (HR: 0.58) | - | - | 0.034 |
| Relative Risk Reduction: 3-month Confirmed Disability Progression | 37% (HR: 0.63) | - | - | 0.15 |
| Risk of Reaching EDSS 7 (Wheelchair) | 0 patients | 4 patients | 98% reduction (HR: 0.02) | 0.009 |
EDSS: Expanded Disability Status Scale; LSM: Least-Squares Mean; HR: Hazard Ratio.
The study concluded that this compound could benefit people with progressive, non-active MS, a population with very limited treatment options [4] [5]. A confirmatory Phase 3 study is planned [4].
Clinical development in ALS focuses on a specific patient population predicted to respond best to treatment. The following table synthesizes data from the Phase 2b/3 study AB10015 and the design of the confirmatory Phase 3 study [3] [7] [8]:
| Trial Attribute | Phase 2b/3 (AB10015) | Confirmatory Phase 3 (AB23005) |
|---|---|---|
| Study Design | Add-on to riluzole, 48 weeks [8]. | Add-on to riluzole (edaravone allowed), 48 weeks, 1:1 randomization [3] [8]. |
| Target Population | "Normal progressors" (ALSFRS-R decline <1.1 pts/mo) without complete loss of function [3]. | Same as AB10015 optimal population [3] [8]. |
| Sample Size | ~90 patients per treatment group (in optimal population) [3]. | 408 patients total (204 per group) [3] [8]. |
| Key Efficacy Findings (Optimal Population) | • Function: ΔALSFRS-R benefit of 3.1 points (p=0.0308) [3]. • Survival: Median overall survival gain of +12 months (p=0.019) [3]. • Quality of Life: Significant improvement in ALSAQ-40 (p=0.044) [3]. | N/A (Study authorized in 2025 based on Phase 2b/3 results) [3] [8]. |
Neurofilament Light Chain is a cytoskeletal protein released upon neuronal damage, serving as a sensitive biomarker for neurodegeneration. The reduction of serum NfL in the EAE model provides direct evidence of this compound's neuroprotective effect [1]. This aligns with the growing regulatory acceptance of NfL as a biomarker for monitoring treatment response in neurodegenerative diseases [1].
This compound's safety profile is generally manageable for long-term use in chronic neurological diseases. The most common adverse events are consistent with its known tyrosine kinase inhibition profile [9] [4] [6]:
This compound represents a pioneering therapeutic strategy by specifically targeting the innate immune system to combat chronic neuroinflammation. Its ability to inhibit mast cells, microglia, and macrophages and demonstrate neuroprotection in preclinical and clinical settings offers a promising disease-modifying approach for conditions like progressive MS and ALS.
The future of this compound involves:
| Disease Area | Latest Phase | Key Findings / Trial Design | Status / Context |
|---|---|---|---|
| Alzheimer's Disease (AD) | Phase 3 (AB09004) | Significant benefit on ADAS-cog; -2.15 point difference vs placebo (p<0.001) [1]. | Confirmatory study initiated [1]. |
| Amyotrophic Lateral Sclerosis (ALS) | Phase 3 (AB23005) | Confirmatory trial for 408 "normal progressor" patients; 48-week treatment add-on to riluzole [2] [3]. | Protocol agreed with EMA/FDA; recruiting after previous regulatory setbacks [2] [3]. |
| Multiple Sclerosis (MS) | Phase 3 (Completed) | Positive efficacy demonstrated in progressive forms of MS [4]. | Data accepted for presentation at scientific meetings [5]. |
Masitinib's primary neuroprotective mechanism is through targeting the innate immune system within the central nervous system. It inhibits a limited number of tyrosine kinases, including microglia/macrophage colony-stimulating factor 1 receptor (CSF1R) and c-KIT, which are critical for the survival and proliferation of mast cells, microglia, and macrophages [6] [4]. By modulating these immune cells, this compound reduces chronic neuroinflammation, a key driver in many neurodegenerative diseases.
Recent preclinical evidence has further elucidated the specific signaling pathways involved. The following diagram illustrates the key neuroprotective mechanism of this compound identified in an Alzheimer's disease model.
This compound inhibits the NF-κB/NLRP3/Caspase-1 pathway, reducing neuroinflammation and pathology in an Alzheimer's model [7].
The promising therapeutic profile of this compound is supported by concrete data from clinical trials. The table below summarizes the key efficacy outcomes from the recent Phase 3 study in Alzheimer's disease and the previous Phase 2/3 study in ALS.
| Trial / Population | Primary Endpoint (Week 48/24) | Result (this compound vs Placebo) | Treatment Effect | P-value |
|---|---|---|---|---|
| AD (Phase 3, AB09004) [1] | ADAS-Cog (Change from baseline) | -1.46 vs +0.69 | Between-group difference: -2.15 points | < 0.001 |
| AD (Phase 3, AB09004) [1] | ADCS-ADL (Change from baseline) | +1.01 vs -0.81 | Between-group difference: +1.82 points | 0.038 |
| ALS (Phase 2/3, AB10015) Normal Progressors [2] | ALSFRS-R (Change from baseline) | Slower decline | 27% slowing of functional decline | 0.016 | | ALS (Phase 2/3, AB10015) Normal Progressors [2] | Overall Survival | Improved survival | Several months survival benefit | N/R |
Beyond clinical scores, biomarker evidence further supports this compound's neuroprotective action. In a model of neuroimmune-driven neurodegeneration, this compound demonstrated a dose-dependent reduction in serum Neurofilament Light Chain (NfL), a key biomarker of axonal damage [4]. At day 8, this compound (100 mg/kg/day) reduced the relative increase in serum NfL by 60% compared to the control group [4].
For research professionals, the methodologies from pivotal studies are detailed below.
While the efficacy data is promising, the development path for this compound also highlights some challenges:
Masitinib (MST) is a selective tyrosine kinase inhibitor approved for veterinary use in mast cell tumors and under investigation for human neurodegenerative diseases including amyotrophic lateral sclerosis (ALS) [1] [2]. Understanding its metabolic profile and excretion kinetics is crucial for pharmacokinetic studies and clinical development. These application notes provide detailed protocols for sample preparation, LC-MS/MS analysis, and metabolite identification of this compound in urine, enabling researchers to quantify the parent drug and characterize its metabolic fate [1] [3].
The methodology described has been successfully applied to metabolic stability studies and excretion rate determination in rat models, demonstrating sufficient sensitivity and reproducibility for preclinical and clinical investigations [1] [4]. The protocols cover both quantitative analysis of the parent drug and qualitative identification of phase I and phase II metabolites.
The analysis should be performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Figure 1: Experimental workflow for this compound analysis in urine samples
For comprehensive metabolite profiling, an alternative extraction protocol is recommended:
Note: The organic layer contains less polar metabolites while the aqueous layer contains polar metabolites and conjugates [3].
The method has been comprehensively validated according to FDA guidelines for bioanalytical method validation [1].
Table 1: Method validation parameters for this compound quantification in urine
| Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 5-200 ng/mL [1] | r² ≥ 0.99 [1] |
| Regression Equation | y = 1.7298x + 3.62941 (example) [6] | - |
| LOD | 0.76 ng/mL [1] | - |
| LOQ | 0.25 ng/mL [1] | - |
| Intra-day Precision | 0.95-1.49% RSD [1] | ≤15% |
| Inter-day Precision | 0.95-1.49% RSD [1] | ≤15% |
| Intra-day Accuracy | -5.22 to 1.13% Error [1] | ±15% |
| Inter-day Accuracy | -5.22 to 1.13% Error [1] | ±15% |
| Extraction Recovery | >85% (from RLMs data) [1] | Consistent and reproducible |
| Matrix Effect | No significant suppression/enhancement [1] | IS normalized MF: 85-115% |
Table 2: Stability of this compound under various storage conditions
| Storage Condition | Stability Result | Recommendation |
|---|---|---|
| Bench-top Stability | Stable for 8 hours at room temperature [1] | Process within 8 hours |
| Freeze-Thaw Stability | Stable for 3 cycles (-80°C to ambient) [1] | ≤3 freeze-thaw cycles |
| Short-term Storage | Stable at 4°C for 24 hours [1] | Store at 4°C if analyzed within 24h |
| Long-term Storage | Stable at -20°C for 1 month [1] | Store at ≤-20°C for long-term |
This compound undergoes extensive metabolism, with twenty phase I and four phase II metabolites identified in urine [3].
Figure 2: this compound metabolic pathways identified in urine samples
Table 3: Major phase I metabolites of this compound identified in urine
| Metabolite ID | m/z | Biotransformation | Key Fragments |
|---|---|---|---|
| M1 | 485 [3] | N-Demethylation | 385, 345, 211 [3] |
| M2, M3, M4 | 515 [3] | Hydroxylation | 415, 399, 211 [3] |
| MO1-MO8 | 513-531 [3] | Oxidation | Variable by site [3] |
| MO6 | 515 [3] | N-Oxide formation | 415, 399, 211 [3] |
| MR1, MR2 | 501 [3] | Reduction | 401, 211 [3] |
The urinary excretion profile of this compound shows:
The protocol can be adapted for metabolic stability studies in liver microsomes:
For rat studies, the appropriate dose can be calculated based on allometric scaling:
Table 4: Common issues and solutions in this compound LC-MS/MS analysis
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor Chromatographic Peak Shape | Column degradation, inappropriate mobile phase | Replace guard column, adjust mobile phase pH to 3.2 [1] |
| Signal Suppression | Matrix effects | Optimize sample cleanup, use stable isotope IS [1] |
| Low Recovery | Incomplete extraction | Use ice-cold ACN, ensure proper vortexing and centrifugation [3] |
| Carryover | Incomplete injector washing | Implement post-time (2 min) and injector washing [1] |
| Inconsistent Retention Times | Mobile phase composition fluctuation | Use isocratic or minimal gradient elution [1] |
The validated LC-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound and characterizing its metabolites in urine samples. The method offers excellent linearity, precision, and accuracy within the 5-200 ng/mL concentration range, making it suitable for pharmacokinetic studies and excretion rate determination in both preclinical and clinical settings.
The comprehensive metabolite identification protocol enables researchers to fully characterize the metabolic fate of this compound, with twenty phase I and four phase II metabolites identified to date. The methodology can be readily implemented in most analytical laboratories equipped with standard LC-MS/MS systems.
1. Principle This method proposes a Syringe-to-Syringe Reversed-Phase Liquid-Liquid Microextraction (SS-RP-LLME) for the extraction of masitinib from human plasma prior to analysis by HPLC-MS/MS. The protocol adapts a technique successfully used for sunitinib, which shares similar chemical properties with this compound as a tyrosine kinase inhibitor [1]. The method uses a Deep Eutectic Solvent (DES) as a green extraction solvent, which decomposes upon injection into the aqueous sample, dispersing fine droplets of extractant for efficient analyte recovery [1].
2. Experimental Protocol
2.1. Reagents and Chemicals
2.2. Equipment
2.3. Step-by-Step Procedure
During development, key parameters from the sunitinib method should be optimized for this compound. The table below summarizes critical factors and the proposed starting points based on the analogous method [1].
Table 1: Key Optimization Parameters for SS-RP-LLME of this compound
| Parameter | Effect on Extraction | Proposed Condition for this compound |
|---|---|---|
| DES Type | Determines affinity and selectivity for the analyte. | TBABr:Decanol (1:2) |
| DES Volume | Impacts enrichment factor and recovery. | 150 µL |
| Extraction Cycles | Influences mass transfer and equilibrium. | 2 minutes of rapid injection |
| Sample pH | Affects the ionization state and partitioning. | Unadjusted (native plasma pH) |
| Ionic Strength | Can alter solubility via "salting-out" effect. | No addition of salt |
The following table provides a suggested starting point for instrumental analysis. These conditions are typical for small molecule drugs like this compound and should be tuned for optimal performance.
Table 2: Proposed HPLC-MS/MS Conditions for this compound Analysis
| Parameter | Setting |
|---|---|
| HPLC Column | C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient Program | Linear gradient from 20% B to 95% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
> Note on this compound Stability: Forced degradation studies show that this compound is susceptible to hydrolysis and oxidation [2] [3]. It is crucial to consider these stability issues during method development. Work under controlled light conditions and use fresh samples to minimize degradation.
The diagram below illustrates the complete workflow for the proposed SS-RP-LLME procedure for this compound.
Masitinib is an orally administered tyrosine kinase inhibitor that targets a limited spectrum of kinases involved in key signaling pathways for cancer progression and therapy resistance. Unlike broader kinase inhibitors, this compound's selective targeting strategy minimizes inhibition of kinases associated with significant toxicities, providing a favorable therapeutic window for combination regimens [1]. The drug modulates the activity of mast cells and macrophages, crucial immune cells in the tumor microenvironment, thereby influencing both direct antitumor effects and immunomodulatory mechanisms [1].
This compound's primary molecular targets include c-Kit, PDGFRα/β, Lyn, and to a lesser extent, FGFR3 and the FAK pathway [2]. This specific targeting profile is particularly relevant for overcoming chemotherapy resistance, as these kinases are frequently dysregulated in treatment-resistant malignancies. The inhibition of Lyn kinase contributes to this compound's ability to control mast cell proliferation and degranulation, which indirectly affects tumor microenvironment dynamics [2]. Furthermore, this compound has demonstrated direct chemosensitizing properties by inhibiting ATP-binding cassette (ABC) transporters responsible for multidrug resistance, including ABCC10 (MRP7) [3].
Table 1: Kinase Targeting Profile of this compound
| Kinase Target | Inhibition Potency | Functional Significance in Chemosensitization |
|---|---|---|
| c-Kit | High | Modulates mast cell activity in tumor microenvironment |
| PDGFRα/β | High | Impacts tumor stroma interactions |
| Lyn | High | Regulates mast cell differentiation and degranulation |
| FGFR3 | Moderate | Influences tumor proliferation pathways |
| FAK pathway | Moderate | Associated with gemcitabine resistance in pancreatic cancer |
The combination of this compound with gemcitabine represents a promising approach for advanced pancreatic ductal adenocarcinoma (PDAC), particularly in biomarker-selected subpopulations. Phase 3 trial data (NCT00789633) demonstrated that while the overall population showed modest improvement (median OS 7.7 vs. 7.1 months; HR=0.89), predefined subgroups with poor prognostic factors derived substantial benefit [4]. These subgroups represent approximately 63% of the PDAC population and are characterized by either ACOX1 overexpression in blood or baseline pain intensity (VAS >20 mm) [4].
In the ACOX1-overexpression subgroup, this compound combination therapy resulted in a remarkable median overall survival of 11.7 months compared to 5.5 months with gemcitabine alone (HR=0.23; P=0.001) [4]. Similarly, in the pain subgroup, median overall survival improved to 8.0 months (HR=0.62; P=0.012) [4]. These findings indicate that patient stratification using biomarkers is essential for optimizing this compound combination therapy in pancreatic cancer. The biological plausibility for these subgroup effects is supported by evidence that This compound enhances gemcitabine cytotoxicity in refractory cell lines through downregulation of the Wnt/β-catenin signaling pathway [2].
Table 2: Efficacy of this compound + Gemcitabine in Pancreatic Cancer Subgroups
| Patient Population | Median Overall Survival (Months) | Hazard Ratio [95% CI] | P-value |
|---|---|---|---|
| Overall Population (this compound + gemcitabine) | 7.7 | 0.89 [0.70; 1.13] | NS |
| Overall Population (placebo + gemcitabine) | 7.1 | - | - |
| ACOX1 overexpression subgroup (this compound + gemcitabine) | 11.7 | 0.23 [0.10; 0.51] | 0.001 |
| ACOX1 overexpression subgroup (gemcitabine alone) | 5.5 | - | - |
| Baseline pain VAS >20 mm (this compound + gemcitabine) | 8.0 | 0.62 [0.43; 0.89] | 0.012 |
| Baseline pain VAS >20 mm (gemcitabine alone) | 5.5 | - | - |
In metastatic castrate-resistant prostate cancer (mCRPC), this compound combination therapy with docetaxel addresses a significant unmet medical need, as no targeted combination with docetaxel has been approved in nearly two decades [5]. The recent authorization of a confirmatory phase 3 trial (AB22007) by both the FDA and EMA validates the biomarker-driven approach for patient selection, specifically targeting those with less advanced metastatic disease as indicated by baseline alkaline phosphatase (ALP) levels ≤250 IU/L [6] [7].
Previous phase 3 results (study AB12003) demonstrated that this compound (6.0 mg/kg/day) plus docetaxel conferred a significant progression-free survival benefit in mCRPC patients with ALP ≤250 IU/L, with a hazard ratio of 0.79 (21% reduction in progression risk; P=0.0087) [5] [7]. Importantly, a dose-response relationship was observed based on ALP levels, with patients having ALP ≤100 IU/L showing a 47% reduced risk of progression (HR=0.53, P=0.002) [7]. This correlation between ALP levels and treatment response underscores the importance of early intervention in the disease course and appropriate patient stratification.
This compound demonstrates a unique ability to antagonize ABC transporter-mediated resistance, particularly against ABCC10 (MRP7), which effluxes paclitaxel, docetaxel, vinca alkaloids, and gemcitabine [3]. At non-toxic concentrations (2.5 μM), this compound significantly enhances intracellular accumulation and decreases efflux of paclitaxel by inhibiting ABCC10 transport activity without altering protein expression levels [3]. This mechanism translates to improved in vivo efficacy, with this compound combination therapy significantly inhibiting growth of ABCC10-expressing tumors in xenograft models and increasing paclitaxel concentrations in plasma, tumors, and lungs [3].
The following diagram illustrates this compound's core mechanism for chemosensitization across different cancer types:
Purpose: To evaluate this compound's chemosensitizing effects and calculate combination indices with conventional chemotherapeutics.
Methodology:
Validation Parameters:
Purpose: To measure intracellular chemotherapy accumulation and transporter inhibition kinetics.
Methodology:
Purpose: To validate this compound chemosensitization efficacy in vivo.
Methodology:
Pharmacokinetic Sampling:
The following workflow diagram outlines the key experimental procedures for evaluating this compound's chemosensitization potential:
This compound's chemosensitization potential has gained significant regulatory recognition, with both the FDA and EMA authorizing a confirmatory phase 3 trial in metastatic castrate-resistant prostate cancer (mCRPC) in July 2025 [6] [5] [7]. This study (AB22007) will evaluate this compound combined with docetaxel in 600 patients with less advanced metastatic disease, using baseline alkaline phosphatase (ALP) levels as a biomarker for patient selection [7]. The primary endpoint is radiographic progression-free survival (rPFS), with overall survival as a key secondary endpoint [5].
Additionally, this compound has received regulatory approvals for phase 3 trials in amyotrophic lateral sclerosis (ALS), demonstrating its therapeutic potential beyond oncology [9]. The ALS trial (AB23005) will enroll 408 patients and builds on previous phase 2/3 data showing significant slowing of functional decline [9].
AB Science has secured patent protection for this compound until 2042 following the issuance of European Patent EP4175639, which covers the treatment of mCRPC in patients with low metastatic involvement as measured by baseline ALP levels [7]. This extensive patent life provides substantial commercial protection for this compound's development program and underscores the value of its biomarker-driven approach.
Table 3: Current Clinical Development Status of this compound
| Indication | Development Phase | Combination Therapy | Biomarker Strategy | Patient Enrollment |
|---|---|---|---|---|
| Metastatic Castrate-Resistant Prostate Cancer | Phase 3 (confirmatory) | Docetaxel + prednisone | Baseline ALP ≤250 IU/L | 600 (planned) |
| Pancreatic Cancer | Phase 3 | Gemcitabine | ACOX1 overexpression or pain VAS >20 mm | 353 (completed) |
| Amyotrophic Lateral Sclerosis | Phase 3 | Riluzole | Normal disease progression (ALSFRS-R <1.1/month) | 408 (planned) |
| Severe Asthma | Phase 3 | Corticosteroids | Severe phenotype uncontrolled by corticosteroids | Ongoing |
The core evidence for masitinib in mild-to-moderate Alzheimer's disease comes from the randomized, double-blind, placebo-controlled, phase 3 clinical trial AB09004 [1] [2]. The key design elements are summarized below.
| Protocol Element | Description |
|---|---|
| ClinicalTrials.gov ID | NCT01872598 [1] |
| Study Design | Randomized, double-blind, placebo-controlled, two parallel-group (effectively run as separate studies) [1] |
| Patient Population | Patients aged ≥50 years with mild-to-moderate probable AD (MMSE score 12-25) on stable standard of care (cholinesterase inhibitor and/or memantine) [1] |
| Treatment Groups | • this compound 4.5 mg/kg/day (n=182) vs. Placebo (n=176) • Independent group: this compound 4.5→6.0 mg/kg/day (n=186) vs. Placebo (n=91) [1] | | Treatment Duration | 24 weeks [1] | | Primary Endpoints | Multiple primary endpoints (tested at 2.5% significance level): • Least-squares mean change from baseline to week 24 in ADAS-Cog (11-item) • Least-squares mean change from baseline to week 24 in ADCS-ADL (23-item) [1] | | Key Secondary Endpoints | CIBIC-plus, MMSE, Clinical Dementia Rating Scale (CDR) [1] | | Randomization & Masking | Centralized via interactive web-response system; minimization method with covariates (ADAS-cog, ADCS-ADL, MMSE severity, age). Patients and staff were masked [1] |
This compound 4.5 mg/kg/day demonstrated statistically significant benefits on cognitive and functional measures compared to placebo, in addition to standard of care [1] [3] [4].
| Endpoint | This compound 4.5 mg/kg/day + SoC | Placebo + SoC | Between-Group Difference (97.5% CI) | P-value |
|---|---|---|---|---|
| ADAS-Cog (Change from Baseline) | -1.46 (95% CI: -2.46, -0.45) [1] | 0.69 (95% CI: -0.36, 1.75) [1] | -2.15 (-3.48, -0.81) [1] [3] | 0.0003 [1] [3] |
| ADCS-ADL (Change from Baseline) | 1.01 (95% CI: -0.48, 2.50) [1] | -0.81 (95% CI: -2.36, 0.74) [1] | 1.82 (-0.15, 3.79) [1] | 0.038 [1] |
| Proportion reaching severe dementia (MMSE<10) at 24 weeks | -- | -- | -- | 0.0446 [4] |
Subgroup analysis revealed a more pronounced cognitive benefit in patients with mild AD (MMSE 21-25). In this group, this compound treatment led to an improvement from baseline (LS Mean: -2.47), whereas the placebo group showed cognitive decline (LS Mean: 0.42), resulting in a significant between-group difference of -2.89 (p=0.0008) [3].
A May 2025 study established a protocol using serum Neurofilament Light Chain (NfL) as a biomarker to quantify this compound's neuroprotective effects in a neuroimmune-driven model [5] [6].
| Protocol Element | Description |
|---|---|
| Objective | To assess the neuroprotective action of this compound by measuring its effect on serum NfL, a biomarker of axonal damage, in a model of chronic neuroinflammation [6] |
| Experimental Model | Experimental Autoimmune Encephalitis (EAE) induced in female C57BL/6 mice via active MOG 35-55 peptide immunization (mimics aspects of MS and chronic neuroinflammation in AD) [5] [6] |
| Treatment Groups | • EAE control (n=13) • this compound 50 mg/kg/day (M50, n=13) • this compound 100 mg/kg/day (M100, n=13) [6] | | Treatment Schedule | Treatment initiated 14 days post-EAE induction; continued for 15 days [6] | | Blood Sampling for NfL | Days -1, 8, and 15 (via tail vein or intracardiac puncture) [6] | | Additional Assessments | Cytokine quantification at day 15; clinical assessments and grip strength test [6] |
The following diagram illustrates the neuroimmune pathway targeted by this compound and the subsequent neuroprotective effects, based on the described preclinical findings [3] [6].
This compound represents an innovative approach to treating Alzheimer's disease by targeting the innate neuroimmune system. Clinical and preclinical protocols confirm its potential for cognitive enhancement and neuroprotection. The ongoing confirmatory Phase 3 trial (AB21004) is designed to validate these findings and support regulatory approval.
Mechanism of Action: Masitinib is a selective tyrosine kinase inhibitor that targets KIT, PDGFR-α/β, and Src family kinases [1] [2]. Its chemosensitizing effect is believed to function through two primary mechanisms:
Key Experimental Findings:
The proof-of-concept study by Thamm et al. (2012) established that this compound synergizes with several chemotherapeutics across various canine tumor types [3] [4]. The quantitative data from this study is summarized in the table below.
Table 1: Summary of this compound's Chemosensitizing Effects on Canine Tumor Cell Lines
| Tumor Cell Line | Chemotherapeutic Agent | Effect of this compound (at 5-10 µM) | Key Finding |
|---|---|---|---|
| Histiocytic Sarcoma | Vinblastine | >70-fold reduction in IC50 [3] | Profound synergy observed |
| Osteosarcoma | Gemcitabine | >70-fold reduction in IC50 [3] | Profound synergy observed |
| Mammary Carcinoma | Gemcitabine | >70-fold reduction in IC50 [3] | Profound synergy observed |
| Hemangiosarcoma | Doxorubicin | 2 to 10-fold reduction in IC50 [3] | Moderate to strong synergy |
| Bladder Carcinoma | Doxorubicin | 2 to 10-fold reduction in IC50 [3] | Moderate to strong synergy |
| Lymphoid (GL-40) | Doxorubicin | Enhanced anti-proliferative effect [4] | Effect noted in doxorubicin-resistant cells |
Subsequent studies have validated this chemosensitization effect in other tumor types. For instance, in canine oral fibrosarcoma (COF) cell lines, which express PDGFR-α and -β, the combination of 1.0 µM this compound with doxorubicin yielded a synergistic reduction in cell viability [5].
This protocol is adapted from methodologies used in the cited studies [3] [5] to evaluate the synergistic effects of this compound and chemotherapeutics.
1. Cell Line Selection and Culture
2. Drug Preparation
3. Combination Treatment and Cell Viability Assay
4. Data Analysis
The molecular mechanism behind this compound's chemosensitization effect is multifactorial. The following diagram integrates proposed pathways based on current research.
The evidence strongly supports this compound's role as a promising chemosensitizer in canine cancers. The synergistic effects with doxorubicin, vinblastine, and gemcitabine can lead to a dramatic reduction in the required effective dose of chemotherapy, which may translate to reduced toxicity and overcoming drug resistance in a clinical setting [3] [2].
Future work should focus on:
This compound is a selective tyrosine kinase inhibitor targeting c-Kit, PDGFR, Lyn, and other kinases, currently investigated for neurodegenerative diseases including Alzheimer's disease and multiple sclerosis alongside its established veterinary oncology applications [1] [2] [3]. The development of robust analytical methods is essential for supporting pharmacokinetic studies, stability assessment, and metabolic characterization during drug development. This document provides comprehensive application notes and protocols for the quantitative analysis of this compound in biological matrices and forced degradation studies to establish stability profiles. These methods have been validated according to FDA and ICH guidelines to ensure reliability and reproducibility for research applications in pharmaceutical development [1] [4].
The analytical characterization of this compound presents specific challenges due to its complex structure containing piperazine, thiazole, and benzamide moieties that are susceptible to various degradation pathways under stress conditions [4]. Furthermore, this compound exhibits hepatic metabolism primarily mediated by CYP450 enzymes, necessitating sensitive methods for quantification in biological matrices [1] [4]. The protocols described herein address these challenges through optimized chromatographic separation, mass spectrometric detection, and sample preparation techniques suitable for both stability studies and metabolic stability assessments.
A highly sensitive and specific liquid chromatography tandem mass spectrometric (LC-MS/MS) method has been developed and validated for the quantification of this compound in rat liver microsomes (RLMs) and can be adapted for other biological matrices [1]. The method employs reversed-phase chromatography with a C18 column (50 mm × 2.1 mm, 1.8 μm) maintained at 22°C. The mobile phase consists of a binary solvent system with 35% solvent A (0.1% formic acid in H₂O, pH 3.2) and 65% solvent B (acetonitrile) delivered at a flow rate of 0.25 mL/min with a total run time of 5 minutes [1]. The injection volume was optimized at 5 μL, and bosutinib was implemented as a suitable internal standard to correct for analytical variability.
Mass spectrometric detection was performed using a positive electrospray ionization (ESI+) source with multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity [1]. The MRM transitions were established at m/z 499 → 399 for this compound, while bosutinib (IS) was monitored at m/z 530 → 113 and 530 → 141. The ion source parameters were carefully optimized with the source temperature set at 350°C, capillary voltage at 4000 V, and nitrogen used as both drying gas (12 L/min) and collision gas (50 psi) [1]. The fragmentor voltage was established at 135 V with collision energy of 20 eV for this compound, providing excellent detection sensitivity with limit of quantification (LOQ) of 0.25 ng/mL and limit of detection (LOD) of 0.76 ng/mL in RLMs matrix [1].
The LC-MS/MS method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating exceptional performance characteristics suitable for preclinical and clinical studies [1]. The validation results are summarized in Table 1 below.
Table 1: Validation parameters for LC-MS/MS quantification of this compound in biological matrices
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity range | 5–200 ng/mL | r² ≥ 0.9992 |
| Limit of quantification (LOQ) | 0.25 ng/mL | Signal-to-noise ≥10 |
| Limit of detection (LOD) | 0.76 ng/mL | Signal-to-noise ≥3 |
| Intra-day precision | 0.95–1.49% RSD | ≤15% |
| Intra-day accuracy | -5.22 to 1.13% | ±15% |
| Inter-day precision | 0.95–1.49% RSD | ≤15% |
| Inter-day accuracy | -5.22 to 1.13% | ±15% |
| Carryover | Not detected | ≤20% of LOQ |
The method demonstrated excellent linearity across the concentration range of 5–200 ng/mL with correlation coefficient (r²) values ≥ 0.9992, established using least-square regression analysis of the peak area ratio of this compound to IS versus nominal concentrations [1]. The precision and accuracy values were well within acceptable limits, with both intra-day and inter-day precision ranging from 0.95 to 1.49% RSD and accuracy between -5.22 to 1.13% error, confirming the method robustness for routine analysis [1].
Sample preparation was optimized using protein precipitation with acetonitrile, providing efficient extraction while minimizing matrix effects [1]. Specifically, 2 mL of acetonitrile was added to 1 mL of calibration standards, followed by centrifugation at 14,000 rpm for 12 minutes at 4°C to remove precipitated proteins [1]. The supernatants were then filtered through 0.22 μm syringe filters before analysis. The IS-normalized matrix factor was evaluated and found acceptable, demonstrating minimal matrix interference and consistent recovery across quality control levels [1].
Forced degradation studies were conducted to establish the inherent stability characteristics of this compound and identify likely degradation products under various stress conditions [4]. These studies followed ICH guidelines Q1A(R2) and Q1B with slight modifications to accelerate degradation. The protocol subjected this compound to hydrolytic, oxidative, and photolytic stress conditions to generate potential degradation products [4].
For hydrolytic degradation, this compound was dissolved in 0.1N HCl (acidic), 0.1N NaOH (alkaline), and neutral conditions, then heated at 80°C for 2 hours [4]. Oxidative degradation was performed using 3% hydrogen peroxide at room temperature for 15 minutes, while photolytic stability was assessed by exposing solid this compound to visible and UV light (ICH Option 2 conditions) [4]. Additionally, thermal stability was evaluated under ICH storage conditions at real-time/room temperature and accelerated conditions (40°C/75% RH) to determine whether key degradation products formed under stress conditions also emerge during standard storage [4]. Samples were analyzed by UHPLC-PDA at 270 nm, with degradation products characterized using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy [4].
The forced degradation studies revealed that this compound is susceptible to significant degradation under hydrolytic and oxidative conditions, with eight major degradation products (DP1-DP8) identified and characterized [4]. The proposed degradation pathways are illustrated in the following workflow:
Figure 1: Experimental workflow for forced degradation studies of this compound showing major degradation pathways under different stress conditions
The structural elucidation of degradation products revealed several critical degradation pathways. Under acidic and alkaline conditions, this compound underwent amide hydrolysis, yielding DP2 and DP6 [4]. In alkaline conditions, the thiazole moiety underwent deprotonation with hydroxide ion, leading to ring opening and subsequent formation of DP3 and DP4 through a multistep reaction [4]. Oxidative conditions produced N-oxidation products (DP7 and DP8), while photolytic stress resulted in discoloration of the solid form and generated twelve additional degradation products through structural rearrangements [4].
Table 2: Major degradation products of this compound identified under various stress conditions
| Stress Condition | Degradation Products | Proposed Structure | Key Transformation |
|---|---|---|---|
| Acidic hydrolysis | DP2, DP5 | Amide hydrolysis products | Amide bond cleavage |
| Alkaline hydrolysis | DP1, DP3, DP4, DP6 | Thiazole modification products | Thiazole ring opening |
| Oxidative stress | DP5, DP7, DP8 | N-oxidation products | Pyridine and piperazine N-oxidation |
| Photolytic stress | 12 unidentified DPs | Structural rearrangements | Photo-induced rearrangement |
| Thermal stress | DP6 | Amide hydrolysis product | Amide bond cleavage |
Notably, DP6 was also observed during room temperature and accelerated (40°C/75% RH) ICH storage conditions, indicating its relevance for long-term stability considerations [4]. The identification of common transformation pathways between this compound's in vivo metabolites and its stress degradation products provides critical insights for predicting metabolic fate from stability data [4].
The metabolic stability of this compound was evaluated in rat liver microsomes (RLMs) to determine its susceptibility to hepatic metabolism and estimate key pharmacokinetic parameters [1]. The incubation mixture contained 1 μM this compound, 1 mg/mL microsomal protein, and 1 mM NADPH in phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ in a final volume of 1 mL [1]. The metabolic reaction was initiated by adding NADPH and conducted at 37°C with continuous shaking.
Aliquots (100 μL) were taken at specific time intervals (0, 2.5, 5, 10, 15, 20, 40, and 50 minutes) and the reaction was immediately terminated by adding 200 μL of ice-cold acetonitrile [1]. The samples were centrifuged at 14,000 rpm for 12 minutes at 4°C to remove precipitated proteins, and the supernatants were filtered through 0.22 μm syringe filters [1]. The filtered samples were diluted twofold with mobile phase to ensure this compound concentrations remained within the linear dynamic range of the LC-MS/MS method. A 1 mL aliquot of the diluted solution was transferred to an HPLC vial, followed by addition of 50 μL of working internal standard solution (2 μg/mL bosutinib) [1]. The samples were then analyzed using the validated LC-MS/MS method described in Section 2.
The metabolic stability data were analyzed by plotting the natural logarithm of the remaining this compound percentage against incubation time [1]. The elimination rate constant (k) was determined from the slope of the linear regression line. The in vitro half-life (t₁/₂) was calculated using the equation t₁/₂ = 0.693/k, while intrinsic clearance (CLint) was determined using the well-stirred model: CLint = k / (mg microsomal protein/mL) [1]. These parameters are essential for predicting in vivo hepatic clearance and bioavailability.
The metabolic stability assessment revealed that this compound has an in vitro half-life of 50.38 minutes in RLMs, with intrinsic clearance of 3.11 ± 0.2 mL/min/kg [1]. The rate of disappearance of this compound during incubation with RLMs was almost linear throughout the incubation period, indicating consistent metabolic capacity under the experimental conditions [1]. The following workflow illustrates the experimental procedure:
Figure 2: Experimental workflow for metabolic stability assessment of this compound in liver microsomes
The moderate metabolic stability profile of this compound suggests good bioavailability and supports its potential for oral administration [1]. These findings align with clinical observations of this compound's pharmacokinetics, which include an extended half-life (up to 33 hours at higher doses) that suggests potential for accumulation, particularly relevant for long-term treatment of chronic conditions like multiple sclerosis [4].
The validated LC-MS/MS method has been successfully applied to measure the rate of this compound excretion in rat urine following a single oral dose of 33.3 mg/kg [1]. Although the complete excretion data were not fully detailed in the available literature, the method demonstrated sufficient sensitivity and specificity to quantify this compound in urine matrices, highlighting its utility for comprehensive absorption, distribution, metabolism, and excretion (ADME) studies [1].
Additionally, the application of this analytical method to neurodegenerative disease research has revealed significant insights into this compound's neuroprotective properties. Recent studies have demonstrated that this compound treatment limits neuronal damage, as measured by serum neurofilament light chain (NfL) concentration, in models of neuroimmune-driven neurodegenerative disease [3]. Specifically, this compound treatment in experimental autoimmune encephalitis (EAE) mice, a model that mimics aspects of multiple sclerosis, resulted in significantly lower serum NfL levels compared to untreated controls, indicating reduced axonal damage and neuroprotection [3].
The correlation between this compound's pharmacokinetic profile and its pharmacodynamic effects in the central nervous system is particularly noteworthy. This compound accumulates in the CNS at therapeutically relevant concentrations, and its neuroprotective action results primarily from dual targeting of mast cell and microglia/macrophage activity, subsequently remodeling the neuronal microenvironment [3]. These findings support the application of the validated analytical methods not only for conventional pharmacokinetic studies but also for investigating this compound's distribution to target tissues and its relationship to therapeutic effects in neurological disorders.
The analytical methods and stability protocols described herein adhere to current regulatory standards for pharmaceutical development. The LC-MS/MS method validation followed the FDA Bioanalytical Method Validation Guidelines, assessing key parameters including specificity, linearity, accuracy, precision, and stability [1]. Similarly, forced degradation studies complied with ICH Guidelines Q1A(R2) and Q1B for stability testing of new drug substances and products [4].
Recent in silico toxicity assessments of this compound and its degradation products have identified several potential safety concerns that should be considered during pharmaceutical development [4]. This compound and certain degradation products (DP3/UV-DP6) were predicted to exhibit cardiotoxicity (hERG channel inhibition), phospholipidosis, skin irritation/sensitization, and methemoglobinemia [4]. These findings highlight the importance of comprehensive impurity profiling and monitoring during product shelf life.
Furthermore, a preliminary environmental risk assessment following EMA guidelines calculated the predicted environmental concentration (PEC) of this compound in surface waters as 4.2 μg/L, significantly exceeding the EMA's 0.01 μg/L action limit [4]. This indicates the need for appropriate environmental risk management strategies as part of the overall regulatory submission package for this compound-containing products.
The application notes and protocols presented in this document provide comprehensive guidance for the analysis and stability assessment of this compound in pharmaceutical development and research settings. The validated LC-MS/MS method offers sensitive and reliable quantification of this compound in biological matrices, with demonstrated applications in metabolic stability studies and excretion profiling [1]. The forced degradation studies have elucidated this compound's stability characteristics under various stress conditions, identifying major degradation pathways and products that inform formulation development and storage conditions [4].
These analytical protocols support the ongoing development of this compound for multiple therapeutic indications, particularly neurodegenerative diseases where understanding its pharmacokinetic profile and stability is essential for establishing dosing regimens and product shelf life. The integration of these analytical methods with pharmacological assessments, such as the measurement of neurofilament light chain as a biomarker of neuroprotection, provides a comprehensive framework for advancing this compound through clinical development and regulatory approval [3].
The following tables consolidate adverse event data from a meta-analysis of randomized controlled trials (RCTs) in neurodegenerative diseases [1].
Table 1: Overall Incidence of Adverse Events in Neurodegenerative Diseases
| Adverse Event Category | Risk Ratio (RR) vs. Placebo | 95% Confidence Interval | P-value |
|---|---|---|---|
| Any grade (any dose) | 1.12 | [1.07 to 1.17] | < 0.01 |
| Severe | 1.36 | [1.07 to 1.73] | 0.01 |
| Non-fatal serious | 1.80 | [1.40 to 2.32] | < 0.01 |
| Leading to discontinuation | 3.22 | [2.05 to 5.07] | < 0.01 |
| Leading to death | 0.87 | [0.47 to 1.61] | 0.66 |
Table 2: Incidence by Common Masitinib Dose [1]
| Adverse Event Category | 3.0 mg/kg/day | 4.5 mg/kg/day |
|---|---|---|
| Any grade | RR = 1.13, P = 0.01 | RR = 1.11, P < 0.01 |
| Severe | RR = 1.08, P = 0.75 (Not Significant) | RR = 1.50, P < 0.01 |
| Non-fatal serious | RR = 1.39, P = 0.13 (Not Significant) | RR = 1.84, P < 0.01 |
What is the most common type of adverse event associated with this compound? The most frequent adverse events are gastrointestinal (e.g., nausea, vomiting, diarrhea), skin reactions (e.g., rash, pruritus), and edema (mainly facial). These are consistent with the known profile of tyrosine kinase inhibitors [2] [3]. In one Alzheimer's disease trial, over 80% of participants in the this compound group experienced at least one adverse event [3].
Are there any severe or life-threatening risks to monitor? Yes, clinical trials have reported serious adverse events. Key areas of concern include:
How does the dose influence the safety profile? Dose is a critical factor. The 3.0 mg/kg/day dose showed no significant increase in severe or serious non-fatal adverse events compared to placebo, whereas the 4.5 mg/kg/day dose showed a significantly higher incidence [1]. This suggests a more favorable safety profile at the lower dose, though efficacy must be considered.
What handling and stability considerations are important for the drug substance in a lab setting? For experimental use, note that this compound can degrade under various conditions [4]:
This compound is a tyrosine kinase inhibitor targeting c-Kit, PDGFR, Lyn, and Fyn kinases [5] [6]. Its neuroprotective effect in research models is linked to modulation of microglia and mast cells, reducing neuroinflammation [7] [8]. Some adverse events are mechanistically linked to its targets; for example, diarrhea may be related to c-Kit inhibition in intestinal Cajal cells, and edema to PDGFR blockade [2].
For a standardized approach to assessing this compound's stability—a key aspect for experimental reproducibility—you can follow this workflow derived from analytical chemistry studies [4]:
The metabolism of this compound involves multiple Phase I and II pathways, leading to a variety of metabolites. The tables below summarize the identified metabolites and the enzymes responsible for their formation.
| Metabolite ID | Mass (m/z [M+H]⁺) | Metabolic Reaction | Key Fragment Ions (m/z) | Notes |
|---|---|---|---|---|
| This compound (Parent) | 499 | -- | 399 (loss of methyl piperazine) [1] | -- |
| M485 / AB3280 (N-desmethyl) | 485 | N-demethylation [1] [2] | 399 [1] | Primary active metabolite [2] |
| M515 (multiple) | 515 | N-oxide formation, Benzylic hydroxylation [1] | 497.4, 497.1, 397.2, 397.1 [1] | Multiple isomeric metabolites |
| M529 | 529 | Oxidation + Hydroxylation [1] | 511, 399, 98 [1] | -- |
| Phase II Conjugates | Varies | Glucuronidation [3] [4] | -- | Four glucuronide conjugates identified in vivo [3] [4] |
| Pathway / Adduct Type | Key CYP Enzymes | Trapping Agent | Adduct Mass (m/z [M+H]⁺) |
|---|---|---|---|
| Primary Oxidative Metabolism | CYP3A4, CYP2C8, (minor: CYP3A5, CYP2D6) [2] | -- | -- |
| Reactive Iminium Ion Formation | CYP3A4, CYP2C8 [2] | Potassium Cyanide (KCN) | 510, 524, 526, 538 [2] |
| Glutathione (GSH) Adducts | -- | Glutathione (GSH) | Not detected [1] |
Here are detailed methodologies for in vitro and in vivo metabolite identification and profiling, based on published studies.
This protocol is used for initial screening of Phase I metabolites and reactive intermediates.
1. Incubation Preparation
2. Incubation and Termination
3. Sample Processing
The following workflow diagram outlines the key steps of this protocol:
This protocol identifies both Phase I and Phase II metabolites excreted in urine.
1. Dosing and Sample Collection
2. Sample Preparation (Liquid-Liquid Extraction)
3. LC-MS/MS Analysis
Here are solutions to specific problems you might encounter during your experiments.
| Problem & Phenomenon | Possible Root Cause | Solution / Verification Method |
|---|---|---|
| Unexpected or Unidentified Peaks in Chromatogram | Formation of degradation products (DPs) under stress conditions [6]. | Compare with forced degradation studies: perform acid/base hydrolysis and oxidative stress on this compound standard. Correlate DPs with known metabolites [6]. |
| Low Abundance of Reactive Metabolite Adducts | Low formation yield or suboptimal trapping conditions. | Confirm KCN is fresh and concentration is correct (1.0 mM). Use human liver microsomes (HLMs) for human-relevant phenotyping [2]. |
| Poor Chromatographic Resolution of Metabolites | Co-elution of isomeric metabolites (e.g., different hydroxylation sites). | Optimize LC gradient (e.g., shallower slope). Use high-resolution mass spectrometry (HRMS) for precise mass differentiation [6]. |
| Discrepancy Between In Vitro and In Vivo Metabolite Profiles | Absence of Phase II conjugation in microsomal systems. | Use hepatocytes instead of microsomes, as they contain full Phase I and II enzyme systems. Always complement RLM studies with in vivo urine analysis [3] [4]. |
| This compound Instability During Analysis | Chemical degradation in solution or solid state [6]. | For solutions, ensure appropriate pH and avoid prolonged storage. For solid, protect from light and moisture, as discoloration indicates photodegradation [6]. |
This compound is an orally administered tyrosine kinase inhibitor. Its primary mechanism of action involves inhibiting specific tyrosine kinases, which are enzymes crucial for cellular signaling processes [1].
The table below summarizes its primary known molecular target:
| Target | Action | Organism | Primary Therapeutic Context |
|---|---|---|---|
| Proto-oncogene tyrosine-protein kinase Src | Inhibitor | Humans | Investigational use in human cancers, ALS, etc. [1] |
It is important to note that this compound is a multi-kinase inhibitor. While Src is explicitly listed, its profile likely includes other targets such as c-KIT and platelet-derived growth factor receptor (PDGFR), based on its veterinary use for mast cell tumors (which are often driven by c-KIT mutations) and known scientific literature [1].
A comprehensive, clinically established list of drug interactions and contraindications for this compound is Not Available in the searched sources [1]. This is a critical data gap for researchers designing clinical trials or combination therapies.
To aid your troubleshooting and experimental design, here is context on how this compound is currently being studied, which informs potential areas for interaction and combination strategies.
| Research Context | Relevant Findings | Potential Experimental Considerations |
|---|---|---|
| Human Clinical Trials | Phase 3 trials ongoing for Amyotrophic Lateral Sclerosis (ALS) and metastatic prostate cancer, often in combination with standard therapies like riluzole [2] [3]. | Closely monitor for interactions with background medications. The "normal progressor" patient population may be most responsive in ALS [2]. |
| Preclinical Neurodegenerative Research | Shows neuroprotective effects in an EAE model, linked to reduced serum Neurofilament Light Chain (NfL), a biomarker of neuronal damage [4]. | Serum NfL can be a valuable biomarker for assessing efficacy and neuronal damage in experimental models [4]. |
| Oncogenic Signaling Pathways | SHP2 phosphatase is a key effector for oncogenic KIT and PDGFRα mutants; SHP2 inhibition synergizes with TKIs in some cancers [5] [6] [7]. | Research suggests investigating this compound in combination with SHP2 inhibitors or other targeted drugs could be a strategy to overcome resistance [6] [7]. |
For researchers, here is a summarized experimental methodology from a recent preclinical study that evaluated this compound's neuroprotective effect [4].
The following diagram summarizes the primary signaling pathway and neuroprotective mechanism of action of this compound, as indicated by the search results.
The search results indicate that this compound's neuroprotective effect is linked to its ability to target the innate neuroimmune system [4]. By inhibiting tyrosine kinases in activated microglia and mast cells, it limits chronic neuroinflammation, subsequently reducing neuronal damage. This reduction in damage is measurable through a decrease in serum NfL, a biomarker, and can lead to improved functional outcomes.
Here are answers to common questions researchers have regarding this compound stability.
What are the recommended storage conditions for this compound?
According to the manufacturer's Safety Data Sheet (SDS), the following conditions are recommended [1].
| Form | Temperature | Duration |
|---|---|---|
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
The SDS also advises keeping the container tightly sealed in a cool, well-ventilated area and away from direct sunlight and sources of ignition [1].
What are the key stability concerns beyond basic storage?
Recent forced degradation studies reveal that this compound is susceptible to multiple forms of degradation, which can impact experimental results [2].
What personal protective equipment (PPE) should be used when handling this compound?
The SDS recommends the following to minimize exposure [1]:
Use this table to diagnose and address common stability-related issues.
| Problem | Potential Cause | Recommended Action |
|---|---|---|
| Discoloration of powder | Photodegradation or oxidative degradation [2]. | Verify storage in the dark and confirm container is sealed. Check expiration date. |
| Formation of precipitate in solution | Degradation product formation or precipitation due to solvent. | Ensure storage at recommended temperature (-80°C or -20°C). Do not store solutions for longer than the recommended duration [1]. |
| Unexpected chromatographic peaks | Formation of degradation products (DPs) [2]. | Review recent stress events (e.g., exposure to light, temperature shifts). Compare with characterized DPs; eight major DPs are known from hydrolytic/oxidative stress, and twelve from photolytic stress [2] [3]. |
For researchers needing to validate stability, here are summaries of key methodologies from the literature.
Forced Degradation Study Protocol
This method helps identify and characterize degradation products [2].
Analytical Method for this compound Quantification
This validated LC-MS/MS method can be used to measure this compound concentration and monitor its stability [4] [5].
The following diagrams summarize the key processes and risks related to this compound stability.
This compound Stability and Risk Management Workflow
This compound Degradation Pathways and Risks
A critical finding from recent research is that some degradation products (DPs) of this compound, particularly DP6, have been predicted through in silico studies to possess mutagenic and teratogenic potential [2] [3]. This underscores the importance of proper storage and handling not just for experimental integrity, but also for laboratory safety.
The tables below summarize the primary criteria for masitinib dose modification. These are synthesized from clinical trials in multiple sclerosis (MS), amyotrophic lateral sclerosis (ALS), and systemic mastocytosis [1] [2] [3].
| Category | Criterion / Event | Recommended Action |
|---|---|---|
| Insufficient Response | Lack of efficacy with no associated toxicity [1]. | Dose increase permitted (e.g., by 1.5 mg/kg/day) [1]. |
| Manageable Toxicity | Occurrence of drug-related adverse events [1]. | Temporary interruption and/or dose reduction (e.g., by 1.5 mg/kg/day) [1]. |
| Severe Toxicity | Severe skin toxicity or severe neutropenia [3]. | Requires treatment interruption; protocol amendment may restrict further enrollment of at-risk populations [3]. |
| Specific Severe Adverse Events (SAEs) | Diarrhea, rash, asthenia, edema, nausea; or ischemic heart disease, autoimmune-like hepatitis, Stevens-Johnson Syndrome [1] [4]. | Interrupt treatment and manage clinically. Higher incidence of severe/serious events is associated with this compound versus placebo [1] [4]. |
The following diagram illustrates the decision-making workflow for managing this compound treatment in a study setting, based on the established criteria.
Protocol Details:
When designing studies involving this compound, incorporate these elements based on previous trial experience:
Q1: How does masitinib reverse multidrug resistance in cancer cells? this compound directly inhibits the function of key ABC transporters, which are often overexpressed in cancer cells and pump chemotherapeutic drugs out, leading to resistance [1] [2]. It acts as a potent antagonist of ABCC10 (MRP7) and ABCG2 (BCRP).
The table below summarizes the key findings on this compound's reversal of MDR in vitro.
| ABC Transporter Targeted | Model Cell Lines Used | Substrate Chemotherapeutics Affected | Key Findings on this compound Action |
|---|
| ABCC10 (MRP7) [1] | HEK293/ABCC10 [1] | Paclitaxel, Docetaxel [1] | • At 2.5 µM, increased intracellular accumulation of paclitaxel [1]. • Inhibited ABCC10 transport activity without altering protein expression levels [1]. | | ABCG2 (BCRP) [2] | HEK293/ABCG2, H460/MX20 [2] | Mitoxantrone (MX), SN38, Doxorubicin [2] | • At 1.25 and 2.5 µM, significantly decreased resistance to MX, SN38, and doxorubicin [2]. • Increased intracellular accumulation of [³H]-MX and decreased its efflux [2]. |
Q2: What are the established experimental protocols for studying this? The core methodology for investigating this compound's MDR reversal involves cell viability assays, intracellular drug accumulation/efflux studies, and protein analysis.
1. Cell Viability Assay (MTT Assay) This standard assay determines the degree of resistance reversal by this compound [1] [2].
2. Intracellular Drug Accumulation and Efflux Assay This protocol directly measures the transporter inhibition by this compound.
3. Protein Expression Analysis (Western Blot) This confirms that this compound's effect is due to transporter inhibition, not downregulation.
The following diagram illustrates the core workflow for these experiments.
While this compound is used to overcome resistance to other drugs, its own efficacy can be limited. Research into overcoming resistance to this compound is ongoing, with one primary mechanism identified.
Q3: What is a known mechanism of resistance to this compound, and how can it be addressed? A key mechanism involves the emergence of specific mutations in this compound's primary target, the c-Kit receptor.
The diagram below outlines this resistance mechanism and the research strategy to counter it.
| Disease | Phase | Masitinib Dose (mg/kg/day) | Treatment Duration | Primary Efficacy Findings | Key Safety Findings |
|---|---|---|---|---|---|
| Alzheimer's Disease [1] | 3 | 4.5 | 24 weeks | Significant benefit on ADAS-cog (cognitive function) [1] | Known safety profile (e.g., rash, neutropenia) [1] |
| ALS (Confirmatory Trial) [2] | 3 | 4.5 (+ riluzole) | 48 weeks | Trial designed to confirm survival benefit and functional (CAFS) improvement [2] | Higher incidence of AEs vs. placebo; dose-dependent [3] |
| ALS (Previous Trial) [4] | 2b/3 | Not specified | Not specified | +12-month median survival benefit in a specific patient subgroup [4] | - |
A 2024 meta-analysis highlights important safety considerations that are crucial for planning the duration and dose of any treatment protocol [3]:
For laboratory research, a recent study used an Experimental Autoimmune Encephalomyelitis (EAE) mouse model, which models aspects of MS and neuroinflammation. The protocol below demonstrates a methodology for assessing this compound's neuroprotective effects, a key part of dose-response and duration studies [5] [6].
Figure: Experimental workflow for evaluating this compound in an EAE mouse model, assessing neuroprotection and functional improvement over a 15-day treatment period [5] [6].
Key Experimental Details [5] [6]:
The table below summarizes the primary quantitative data relevant to monitoring masitinib in a research setting.
| Parameter Category | Key Parameters & Their Values | Experimental Context & Notes |
|---|
| Analytical Method (LC-MS/MS) | Linear Range: 5–200 ng/mL [1] LOQ (Limit of Quantification): 0.25 ng/mL [1] LOD (Limit of Detection): 0.76 ng/mL [1] Retention Time: ~5 min total run time [1] | Developed in Rat Liver Microsomes (RLMs). Method uses bosutinib as an internal standard (IS) and MRM transition of 499 → 399 [1]. | | Metabolic Stability | In vitro half-life (t₁/₂): 50.38 min [1] Intrinsic Clearance (CLᵢₙₜ): 3.11 ± 0.2 mL/min [1] | Measured in RLMs. A shorter half-life indicates higher metabolic lability. This compound's rate of disappearance was nearly linear throughout incubation [1]. | | Primary Molecular Targets (IC₅₀) | c-Kit (wild-type): 200 nM [2] PDGFRα/β: 540 / 800 nM [3] Lyn: 510 nM [3] CSF-1R: 90 nM [4] | IC₅₀ (half-maximal inhibitory concentration) measures potency. Lower values indicate greater potency. This compound is more selective against c-Kit than imatinib [2]. | | Reported In Vitro Side Effects | Hematological (anemia, lymphopenia, neutropenia, thrombocytopenia), gastrointestinal issues (nausea, vomiting), and elevated liver enzymes [5]. | Based on clinical trial data. Suggests monitoring blood counts and liver function in relevant in vivo or long-term cell culture studies [5]. |
Here are detailed methodologies for key experiments cited in the monitoring parameters.
This protocol is adapted from a validated method for quantifying this compound in a rat liver microsomes (RLMs) matrix [1].
Chromatographic Conditions:
Mass Spectrometric Conditions (MS/MS):
Sample Preparation (Protein Precipitation):
The following diagram illustrates the analytical workflow:
This protocol measures the intrinsic clearance of this compound, a critical parameter for predicting its in vivo bioavailability [1].
Incubation Procedure:
Data Calculation:
Q1: What is the most critical parameter to optimize in the LC-MS/MS method for this compound? The MRM transition (m/z 499 → 399) is the cornerstone of the method's specificity [1]. Ensuring a clean chromatographic separation with a sharp peak, typically achieved with the described C18 column and mobile phase, is also vital for sensitivity and accurate integration.
Q2: What do this compound's metabolic stability parameters suggest about its in vivo behavior? The moderate in vitro half-life of approximately 50 minutes in RLMs suggests that this compound is not rapidly metabolized [1]. This typically correlates with a reasonable in vivo half-life and bioavailability, meaning it may not require excessively frequent dosing in animal studies to maintain effective concentrations.
Q3: Besides its primary targets, what other biologically relevant activities should I be aware of? Recent studies indicate that this compound is also a potent activator of the NLRP3 inflammasome [4] and a competitive inhibitor of the SARS-CoV-2 3CLpro (Main Protease) [6]. Depending on your research focus, these off-target activities could be a source of confounding effects or a primary area of investigation.
Q4: Are there any known drug-drug interaction concerns at the metabolic level? While the specific cytochrome P450 enzymes responsible for this compound's metabolism are not explicitly detailed in the search results, many tyrosine kinase inhibitors are metabolized by CYP3A4 [7] [8]. It is prudent to be cautious when co-administering this compound with strong CYP3A4 inducers or inhibitors in in vivo models.
The table below summarizes the key comparative data for this compound and imatinib, primarily drawn from preclinical studies.
| Inhibitor Property | This compound | Imatinib | Experimental Context & Notes |
|---|---|---|---|
| KIT (wild-type) IC₅₀ | 200 ± 40 nM [1] | 470 ± 120 nM [1] | Recombinant enzyme assay [1]. |
| KIT (wild-type) Cell Proliferation IC₅₀ | 150 ± 80 nM [1] | Similar to this compound [1] | Ba/F3 cells expressing human wild-type KIT [1]. |
| KIT V559D (Juxtamembrane Mutant) IC₅₀ | 3 ± 0.1 nM [1] | Information missing | Cell-based assay. V559D is a common activating mutation [1]. |
| KIT D816V (Activation Loop Mutant) IC₅₀ | 5.0 ± 2.0 µM [1] | Resistant (>10 µM) [1] [2] | Cell-based assay. D816V is common in systemic mastocytosis and is highly resistant to imatinib [1] [2]. |
| Primary Kinase Targets | KIT, PDGFR, Lyn [1] | BCR-ABL, KIT, PDGFR [2] | This compound shows greater selectivity for the type III RTK family [1]. |
| Inhibition of c-Fms | Weak (IC₅₀ 1.48 µM) [1] | Inhibits [1] | c-Fms inhibition may be linked to certain toxicities [1]. |
| Inhibition of ABL | Weak (IC₅₀ 1.20 µM) [1] | Potent (primary target) [2] | Imatinib's inhibition of ABL is associated with potential cardiotoxicity [1]. |
| Mode of KIT Inhibition | Competitive at low conc.; Mixed at high conc. [1] | Strictly competitive [1] | Kinetic analysis versus ATP [1]. |
| Reported Preclinical Toxicity | Low; no cardiotoxicity or genotoxicity observed in animals [1] | Potentially cardiotoxic [1] | Linked to its off-target inhibition of ABL [1]. |
The comparative data in the table above is derived from standardized experimental methodologies. Here is a detailed breakdown of the key protocols used in the foundational preclinical study [1].
The following diagram illustrates the KIT signaling pathway and the points of inhibition by this compound and imatinib.
Key Insights on Selectivity and Mutations:
The preclinical profile of this compound has translated into specific clinical development pathways:
| Assessment Scale | This compound (4.5 mg/kg/day) Change from Baseline | Placebo Change from Baseline | Between-Group Difference | P-value |
|---|---|---|---|---|
| ADAS-Cog (Cognitive function) | -1.46 (95% CI: -2.46, -0.45) Improvement | +0.69 (95% CI: -0.36, 1.75) Worsening | -2.15 (97.5% CI: -3.48, -0.81) | <0.001 |
| ADCS-ADL (Functional ability) | +1.01 (95% CI: -0.48, 2.50) Improvement | -0.81 (95% CI: -2.36, 0.74) Worsening | +1.82 (97.5% CI: -0.15, 3.79) | 0.038 |
The data in the table above comes from a robust, international clinical trial. Here are the key methodological details:
This compound's mechanism and clinical positioning differ significantly from other recently approved AD therapies, as illustrated below.
This unique mechanism leads to a distinct clinical profile:
A confirmatory Phase 3 study (AB21004) has been initiated to substantiate these findings. This study plans to enroll 600 patients and will further evaluate the effect of this compound 4.5 mg/kg/day on the ADAS-Cog and ADCS-ADL scales [7] [3].
The table below summarizes the core findings from the primary Phase 3 trial and an earlier pilot study.
| Trial Phase & Population | Treatment Arms & Patient Numbers | Primary Endpoint & Result (Masitinib vs. Placebo) | Key Secondary Findings & Safety Profile |
|---|
| Phase 3 (AB07002) [1] [2] Adults with Primary Progressive MS (PPMS) or nonactive Secondary Progressive MS (nSPMS) | • this compound 4.5 mg/kg/day (n=199) • Placebo (n=101) | Overall EDSS change from baseline (W12-96): • This compound: +0.001 • Placebo: +0.098 • Between-group difference: -0.097 (97% CI -0.192 to -0.002); p=0.0256 [1] [2] | • Safety: Consistent with this compound's known profile (e.g., diarrhea, nausea, rash, hematologic events). No elevated risk of infection [1] [2]. • Other Doses: Efficacy results for the 6.0 mg/kg/d group were inconclusive [1]. | | Randomized Pilot Study [3] Patients with PPMS or relapse-free SPMS (rfSPMS) | • this compound 3-6 mg/kg/day (n=27) • Placebo (n=8) | Change in MSFC score at 12 months: • This compound: +103% ± 189 • Placebo: -60% ± 190 [3] Note: This was a non-significant, positive trend. | • Clinical Response: 7/22 (32%) assessable this compound patients vs. 0/8 in placebo group showed a >100% improvement in MSFC score [3]. • Safety: Higher incidence of severe/serious events with this compound. Common adverse events: asthenia, rash, nausea, edema, diarrhea [3]. |
For researchers, the methodologies of the key trials are detailed below:
Study AB07002 (Phase 3) Design [1] [2] [4]:
Pilot Study Design [3]:
This compound's efficacy in progressive MS is attributed to its novel targeting of innate immune cells, which play a key role in chronic neurodegeneration, unlike treatments that primarily target the adaptive immune system in relapsing MS [1].
The following diagram illustrates the proposed neuroprotective mechanism of action of this compound in progressive MS:
This mechanism is distinct from most existing MS therapies and underpins its potential for treating progressive forms of the disease where innate immunity is predominant [1] [5] [6].
| Patient Population | Treatment Arm | Median Overall Survival | Survival Benefit vs. Placebo | Hazard Ratio (Risk of Death) | Statistical Significance (p-value) |
|---|---|---|---|---|---|
| Enriched population (ALSFRS-R progression <1.1/month and baseline score ≥2 on all items) [1] | This compound (4.5 mg/kg/day) | 69 months [1] [2] | +25 months [1] [2] | 0.53 (47% reduction) [1] [2] | p = 0.025 [1] |
| Placebo | 44 months [1] [2] | -- | -- | -- | |
| Overall ITT Population (ALSFRS-R progression <1.1/month) [1] | This compound (4.5 mg/kg/day) | Data Immature [1] | Slowed functional decline (∆ALSFRS-R) [1] | -- | p = 0.016 (for functional decline) [1] |
The survival data for this compound in ALS comes from the long-term follow-up analysis of the randomized, placebo-controlled phase 2b/3 study AB10015 (NCT02588677) [1] [2].
This compound is an oral, selective tyrosine kinase inhibitor. Its neuroprotective effects in ALS are attributed to targeting innate immune cells involved in neuroinflammation [3] [4].
This compound's profile differs from other approved and investigational ALS therapies, which target diverse mechanisms.
| Therapeutic Agent / Class | Primary Mechanism of Action | Key Clinical Outcome |
|---|---|---|
| This compound [3] [4] | Tyrosine kinase inhibitor; targets neuroinflammation via innate immune cells (microglia, mast cells) | Extended median overall survival by 25 months in an enriched patient population [1]. |
| Tofersen (Qalsody) [5] | Antisense oligonucleotide targeting mutant SOD1 mRNA | Slowed disease progression in patients with SOD1-ALS [5]. |
| Riluzole [4] | Glutamate modulator; reduces excitotoxicity | Modest extension of survival [4]. |
| Edaravone [4] | Antioxidant; scavenges free radicals | Slowed functional decline in a subset of patients [4]. |
| Sodium Phenylbutyrate/Taurursodiol [4] | Targeting mitochondrial & ER stress | Slowed functional decline [4]. |
| Investigational: CNM-Au8 [6] | Nanocatalytic agent; improves neuronal energy metabolism | Reported median survival gain of 6.5 months in cross-trial analysis [6]. |
| Investigational: COYA-302 [6] | Biologic; targets neuroinflammation by enhancing Treg function | Phase 2 trial ongoing; top-line results expected 2026 [6]. |
This compound is distinguished from many TKIs by its investigation for treating neurodegenerative diseases, supported by a unique mechanism of action.
The following diagram illustrates the neuroprotective mechanism of action of this compound based on this preclinical research.
This compound's safety profile differs from TKIs used in oncology, which are associated with a distinct set of adverse effects. The table below summarizes common and serious adverse events reported for other TKIs, based on pharmacovigilance studies and meta-analyses.
| TKI Class / Drug Examples | Common Adverse Events (≥10%) | Serious / Notable Adverse Events | Key Supporting Evidence |
|---|
| Multi-kinase Inhibitors (e.g., Sunitinib, Sorafenib, Regorafenib) | Hypertension, diarrhea, stomatitis, palmar-plantar erythrodysesthesia (hand-foot syndrome), fatigue [3] [4]. | Heart failure & left ventricular dysfunction; highest relative risk (RR 5.6) for high-grade cardiotoxicity among TKIs [4]. | Meta-analysis of clinical trials [4]. | | EGFR-TKIs (Gefitinib, Erlotinib, Afatinib, Osimertinib) | Skin toxicities (rash, dermatitis acneiform), paronychia (nail toxicity), gastrointestinal disorders (diarrhea) [5]. | Interstitial Lung Disease (ILD); can be fatal. Osimertinib has most ILD reports; Dacomitinib shows highest reporting odds ratio [6]. | Disproportionality analysis of FDA Adverse Event Reporting System (FAERS) [6] [5]. | | VEGF(R)-Targeting TKIs (Aflibercept, Anlotinib, Cabozantinib) | Hypertension, proteinuria, fatigue [7] [8]. | Arterial thrombotic events; Anlotinib & Cabozantinib have highest thrombotic risks in network meta-analysis [7]. | Network meta-analysis of 30 RCTs in NSCLC [7]. |
The diagram below generalizes the organ systems affected by a wide range of TKIs and the underlying pathophysiological pathways involved.
For researchers, the methodologies from key studies provide a foundation for evaluating the safety data.
| Feature | Masitinib (Investigational) | Riluzole (Approved) | Edaravone (Approved) |
|---|---|---|---|
| Primary Mechanism of Action | Tyrosine kinase inhibitor; targets innate immune system (microglia, mast cells); reduces neuroinflammation and proinflammatory cytokines [1] [2] [3]. | Glutamatergic neurotransmission inhibitor; blocks voltage-gated sodium channels; reduces excitotoxicity [4] [5] [6]. | Free radical scavenger; antioxidant; reduces oxidative stress [7] [5] [6]. |
| Key Neuroprotective Evidence | Lowers serum Neurofilament Light Chain (NfL), a biomarker of neuronal damage; shows neuroprotection in chronic neuroinflammation models [2]. | Modestly extends survival by 2-3 months; may delay disease progression [4] [5] [6]. | Slows decline in physical function measured by ALSFRS-R score in select patient groups [7] [6] [8]. |
| Clinical Trial Status | Phase 2/3 and Phase 3 trials completed; showed increased overall survival and delayed functional deterioration [1] [3]. | Approved since 1995 (FDA) [5] [6]. | Approved since 2015-2017, depending on the country (e.g., 2017 FDA) [7] [5] [6]. |
| Common Adverse Events | Safety concerns noted in RCTs; specific profile under investigation [1]. | Abdominal discomfort, oral hypoesthesia, increased hepatic enzymes [4]. | Bruising, gait disturbance, headache, hypersensitivity reactions [4] [8]. |
| Serious Shared AE Signal | Associated with thrombosis (per pharmacovigilance analysis) [4]. | Associated with thrombosis (per pharmacovigilance analysis); hepatic injury, interstitial pneumonitis [4]. | Associated with thrombosis (per pharmacovigilance analysis) [4]. |
| Therapeutic Class | Neuroimmunomodulator | Antiglutamatergic | Antioxidant |
For a deeper scientific comparison, the following section details key experimental findings and the methodologies used to generate them.
Recent studies highlight this compound's unique mechanism and its direct impact on a biomarker of neuronal damage.
The approved drugs have well-established efficacy profiles, while recent large-scale analyses provide new insights into their safety.
The workflow below illustrates the computational methodology used in this pharmacovigilance study.
The data indicates a paradigm shift in ALS therapeutic strategy from riluzole's anti-excitotoxicity and edaravone's antioxidant approach to this compound's targeting of neuroinflammation.
This compound represents a novel approach by primarily targeting the neuroimmune system, unlike many existing therapies. The table below summarizes its mechanism compared to other drug classes.
| Drug / Drug Class | Primary Mechanism of Action | Therapeutic Target |
|---|---|---|
| This compound [1] [2] | Oral tyrosine kinase inhibitor; targets innate immune system (microglia, mast cells); reduces neuroinflammation, exhibits antioxidant activity, limits neuronal damage. | Neuroimmune-driven progression in ALS, Alzheimer's, Multiple Sclerosis |
| Cholinesterase Inhibitors (e.g., Donepezil) [3] | Increases acetylcholine levels by inhibiting its breakdown; enhances communication between nerve cells. | Symptom management in Alzheimer's disease |
| NMDA Receptor Antagonists (e.g., Memantine) [3] | Regulates glutamate activity; manages symptoms of cognitive decline. | Symptom management in moderate-severe Alzheimer's |
| Monoclonal Antibodies (e.g., Lecanemab, Donanemab) [3] | Targets and clears amyloid-beta plaques in the brain. | Underlying amyloid pathology in early Alzheimer's disease |
The following diagram illustrates this compound's proposed neuroprotective mechanism of action.
This compound has been investigated in several late-stage clinical trials as an add-on therapy to standard of care. Key efficacy data from these trials are summarized below.
| Disease & Study | Study Design | Key Efficacy Outcomes |
|---|
| ALS (AB10015) Phase 2B/3 [4] [5] | Add-on to riluzole, 48 weeks, "normal progressors" (n=201) | Primary (ALSFRS-R decline): 27% slowing vs. placebo (Δ 3.4 points, P=0.016). Secondary: Significant benefits on quality of life (ALSAQ-40), forced vital capacity, and survival time. | | Alzheimer's (AB09004) Phase 2B/3 [6] | Add-on to cholinesterase inhibitors/memantine, 24 weeks, mild & moderate AD (n=358) | Primary (ADAS-Cog): Significant reduction in cognitive decline vs. placebo (Δ -2.15, P=0.0003). Subgroup (Mild AD): Cognitive improvement from baseline (LS Mean -2.47) vs. stability in placebo (LS Mean 0.42). | | Multiple Sclerosis [1] | Phase 3 trials in progressive forms of MS (Two RCTs) | Consistently demonstrated neuroprotective properties and delay in disability progression. |
Preclinical studies and biomarker data provide insights into this compound's neuroprotective effects and methodological approaches for research.
A significant evidence gap is the lack of published cost-effectiveness analyses for this compound.
For researchers and drug development professionals, the following areas are critical for a complete assessment of this compound:
The table below summarizes key findings from clinical and preclinical studies on masitinib, highlighting its application as a monotherapy and in combination with other agents.
| Disease Context | Therapy Regimen | Key Efficacy Findings | Key Safety Findings | Study Type & Notes |
|---|
| Rheumatoid Arthritis (DMARD-refractory) [1] | this compound Monotherapy | ACR20: 54% ACR50: 26% CRP Reduction: >50% in ~half of patients | Adverse Events: 95% (mostly mild/moderate) Withdrawal Rate: 37% | Phase 2a, open-label trial. Efficacy sustained in long-term extension (>84 weeks). | | Advanced Pancreatic Cancer [2] | this compound + Gemcitabine | Median TTP: 6.4 months Median OS: 7.1 months 18-month Survival: ~23% | Most common AEs: nausea, vomiting, rash, diarrhea, anemia, neutropenia (mostly grades 1-2) | Phase 2, non-randomized. Supports efficacy and safety for Phase 3 trial. | | Idiopathic Pulmonary Fibrosis (In Vitro) [3] | this compound + Cromolyn Sodium | Additive effects in preventing fibroblast-to-myofibroblast transition; reduced apoptosis and oxidative stress. | Suggests lower doses of each drug could be used in combination to reduce side effects. | Preclinical study. Suggests potential for innovative therapeutic approach. |
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the studies.
1. This compound Monotherapy in Rheumatoid Arthritis (Phase 2a Trial) [1]
2. This compound and Gemcitabine in Pancreatic Cancer (Phase 2 Trial) [2]
3. This compound and Cromolyn Sodium in Pulmonary Fibrosis (In Vitro) [3]
The following diagram illustrates the key cellular pathways targeted by this compound and the experimental workflow used in the in vitro pulmonary fibrosis study.
The available data, while limited to specific contexts, provides insights for researchers:
A direct, head-to-head clinical comparison between this compound combination therapy and monotherapy for the same indication is not available in the current search results. Further investigation through clinical trial registries or more specialized medical databases may yield additional data.